molecular formula C14H11N3O3 B3039458 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1082143-85-8

3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B3039458
CAS No.: 1082143-85-8
M. Wt: 269.25 g/mol
InChI Key: CUIALZQROZLEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methoxyphenyl group at the 3-position and a carboxylic acid group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring in a catalyst-free and additive-free environment . This method is eco-friendly and results in good yields.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be replaced with conventional heating methods, and the reactions can be carried out in larger reactors to accommodate higher volumes of reactants. The process involves careful control of reaction parameters to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to the specific positioning of the methoxy group and the carboxylic acid group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and applications compared to similar compounds.

Biological Activity

3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS Number: 1082143-85-8) is a heterocyclic compound that exhibits significant biological activity. It belongs to the class of triazolopyridines and is characterized by a triazole ring fused to a pyridine ring. The methoxyphenyl group at the 3-position and the carboxylic acid group at the 8-position are essential for its reactivity and biological interactions. This compound is being investigated for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities .

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that can lead to apoptosis in cancer cells.
  • Antimicrobial Action : The compound has shown potential against various microbial strains, suggesting a broad spectrum of antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against several human cancer cell lines, including H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer). The results indicated significant cytotoxic effects:

Cell LineIC50 Value (µM)Reference
H4605.4
A5497.2
HT-296.9
SMMC-77214.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated effective inhibition:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The positioning of functional groups like the methoxy and carboxylic acid significantly influences its pharmacological properties. Studies indicate that modifications to these groups can enhance anticancer and antimicrobial activities.

Key Findings from SAR Studies

  • Methoxy Group Positioning : The presence of the methoxy group at the 2-position enhances lipophilicity, improving cellular uptake.
  • Carboxylic Acid Functionality : The carboxylic acid group is crucial for binding to biological targets, facilitating interactions with proteins involved in cell signaling and apoptosis.

Case Study 1: Anticancer Efficacy

A study published in Nature explored the anticancer efficacy of various triazolo derivatives, including this compound. The compound was found to induce apoptosis through the activation of caspase pathways in cancer cells, demonstrating a promising therapeutic potential against resistant cancer types .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, this compound was tested against clinical isolates of resistant bacterial strains. Results showed that it effectively inhibited biofilm formation and reduced bacterial viability significantly more than standard antibiotics .

Properties

IUPAC Name

3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-11-7-3-2-5-9(11)12-15-16-13-10(14(18)19)6-4-8-17(12)13/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIALZQROZLEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 4
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 5
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Reactant of Route 6
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.